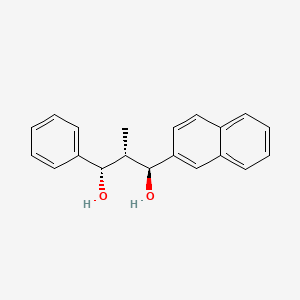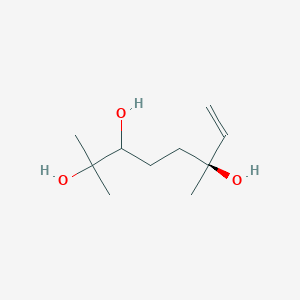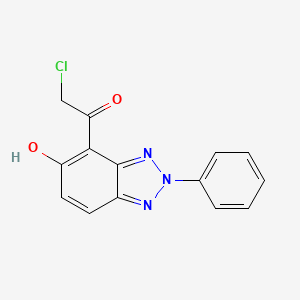![molecular formula C16H25O2P B14186550 [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane CAS No. 923035-25-0](/img/structure/B14186550.png)
[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane: is a chemical compound with the molecular formula C15H25O2P It is characterized by the presence of a dioxane ring attached to a phenyl group, which is further bonded to a di(propan-2-yl)phosphane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with di(propan-2-yl)phosphane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane can undergo oxidation reactions, typically forming phosphine oxides.
Substitution: This compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: The major product is often the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
Chemistry: In chemistry, [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other specialized chemicals.
作用机制
The mechanism of action of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is primarily related to its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex formed .
相似化合物的比较
[4-(1,3-Dioxan-2-yl)phenyl]diphenylphosphane: This compound has a similar structure but with diphenyl groups instead of di(propan-2-yl) groups.
[4-(1,3-Dioxan-2-yl)phenyl]phosphane: A simpler analog with only a phosphane group attached to the phenyl ring.
Uniqueness: The uniqueness of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane lies in its specific combination of the dioxane ring and the di(propan-2-yl)phosphane moiety, which imparts distinct steric and electronic properties. These properties can influence its reactivity and the stability of the complexes it forms with metal ions .
属性
CAS 编号 |
923035-25-0 |
|---|---|
分子式 |
C16H25O2P |
分子量 |
280.34 g/mol |
IUPAC 名称 |
[4-(1,3-dioxan-2-yl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C16H25O2P/c1-12(2)19(13(3)4)15-8-6-14(7-9-15)16-17-10-5-11-18-16/h6-9,12-13,16H,5,10-11H2,1-4H3 |
InChI 键 |
LYTVBALBMJNMJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C1=CC=C(C=C1)C2OCCCO2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)


![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)


![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)




![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
